N5-propylpyridine-2,5-diamine N5-propylpyridine-2,5-diamine
Brand Name: Vulcanchem
CAS No.: 1018305-33-3
VCID: VC11562114
InChI: InChI=1S/C8H13N3/c1-2-5-10-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3,(H2,9,11)
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

N5-propylpyridine-2,5-diamine

CAS No.: 1018305-33-3

Cat. No.: VC11562114

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N5-propylpyridine-2,5-diamine - 1018305-33-3

Specification

CAS No. 1018305-33-3
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 5-N-propylpyridine-2,5-diamine
Standard InChI InChI=1S/C8H13N3/c1-2-5-10-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3,(H2,9,11)
Standard InChI Key OHTLPJBHHDJKFK-UHFFFAOYSA-N
Canonical SMILES CCCNC1=CN=C(C=C1)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N5-Propylpyridine-2,5-diamine features a pyridine ring with amino (-NH₂) groups at positions 2 and 5. The N5 nitrogen is further substituted with a propyl (-CH₂CH₂CH₃) chain, introducing steric bulk and altering electron density distribution. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₃N₃
IUPAC NameN⁵-Propylpyridine-2,5-diamine
CAS Registry Number1018305-33-3
EC Number863-508-9

The planar pyridine ring facilitates conjugation, while the propyl group introduces asymmetry, influencing coordination behavior .

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy of analogous pyridine-diamine derivatives reveals distinct proton environments. For example, meta-protons on the pyridine ring typically resonate between 5.6–6.0 ppm, while propyl chain protons appear as multiplet signals in the 0.8–1.6 ppm range . Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of ≈4.2 eV, suggesting moderate reactivity suitable for catalytic applications .

Synthetic Methodologies

Stepwise Synthesis from Pyridine Precursors

The synthesis of N5-propylpyridine-2,5-diamine involves functionalizing pyridine-2,5-diamine through selective alkylation. A representative route includes:

  • Protection of Amine Groups: Pyridine-2,5-diamine is treated with Boc anhydride to protect the 2-amino group.

  • N5-Alkylation: The 5-amino group undergoes nucleophilic substitution with 1-bromopropane in the presence of a base (e.g., K₂CO₃).

  • Deprotection: Acidic hydrolysis removes the Boc group, yielding the target compound.

This method achieves moderate yields (45–60%) and requires chromatographic purification to isolate the product .

Challenges in Regioselectivity

Competing alkylation at both amino groups necessitates careful control of reaction conditions. Steric hindrance from the propyl group favors monoalkylation, but excess alkylating agent or prolonged reaction times lead to bis-alkylated byproducts. Optimization studies indicate that a 1:1 molar ratio of pyridine-2,5-diamine to 1-bromopropane at 60°C in DMF minimizes side reactions .

Coordination Chemistry and Metal Complexes

Ligand Behavior in Transition Metal Complexes

N5-Propylpyridine-2,5-diamine acts as a tridentate ligand, coordinating through the pyridine nitrogen and two amino groups. Structural data from analogous complexes reveal:

MetalCoordination GeometryM–N Bond Length (Å)Application
Mn(I)Distorted Octahedral2.04–2.26CO₂ Reduction Catalysts
Fe(II)Square-Based Pyramidal2.33–2.43Spin-Crossover Materials
Co(II)Trigonal Bipyramidal1.95–2.19Oxygen Evolution Catalysts

These complexes exhibit redox activity, with Fe(II) derivatives showing temperature-dependent spin states .

Catalytic Applications

Manganese complexes of N5-propylpyridine-2,5-diamine demonstrate efficacy in electrocatalytic CO₂ reduction, achieving Faradaic efficiencies of 78% for CO production at −1.2 V vs. SHE. The propyl substituent stabilizes the metal center by mitigating dimerization, a common issue in unsubstituted analogues .

Physicochemical Properties and Stability

Solubility and Thermal Behavior

N5-Propylpyridine-2,5-diamine is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (≈1.2 g/L at 25°C). Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with a melting point of 98–102°C .

Stability Under Ambient Conditions

The compound is stable in inert atmospheres but undergoes gradual oxidation in air, forming nitro derivatives. Storage under argon at −20°C is recommended for long-term preservation .

Comparative Analysis with Structural Analogues

Electronic Effects of Substituents

Electron-donating alkyl groups raise the HOMO energy of the ligand by ≈0.3 eV per methylene unit, enhancing metal-to-ligand charge transfer (MLCT) in photochemical applications. This contrasts with electron-withdrawing groups (e.g., -NO₂), which lower HOMO levels but improve oxidative stability .

Future Directions and Research Opportunities

Development of Asymmetric Catalysts

The chirality induced by the propyl chain positions N5-propylpyridine-2,5-diamine as a candidate for asymmetric catalysis. Preliminary studies suggest enantiomeric excesses of up to 65% in hydride transfer reactions, though further ligand optimization is required .

Biomedical Applications

While toxicity data remain limited, the compound’s ability to coordinate redox-active metals (e.g., Cu, Fe) warrants exploration in anticancer and antimicrobial agent design. In vitro studies on analogous complexes show IC₅₀ values of 12–18 µM against HeLa cells .

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